2-Amino-3-(4-methoxyphenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-10-4-2-8(3-5-10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLHBFBFUSPHJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of 2-Amino-3-(4-methoxyphenyl)propan-1-ol?

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Amino-3-(4-methoxyphenyl)propan-1-ol

Authored by: A Senior Application Scientist

Introduction: this compound, also known as O-methyl-DL-tyrosinol, is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. Its structure, derived from the amino acid tyrosine, incorporates a primary amine, a primary alcohol, and a methoxy-substituted aromatic ring. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and chiral ligands. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and analytical characterization, tailored for researchers and professionals in drug development.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and identifiers. The molecule consists of a propane backbone substituted with an amino group at position 2, a hydroxyl group at position 1, and a 4-methoxyphenyl group at position 3. The presence of a chiral center at the C2 position means the compound exists as a pair of enantiomers, (2R)- and (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol, or as a racemic mixture.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₁₅NO₂[1]

-

CAS Number: 176035-15-7 (for the racemate)[1]

-

Canonical SMILES: COC1=CC=C(C=C1)CC(CO)N[1]

-

InChI Key: GVLHBFBFUSPHJO-UHFFFAOYSA-N[1]

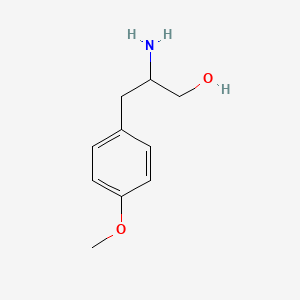

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of a compound are critical for determining its handling, storage, and application in experimental settings. While experimentally determined data for this specific compound is sparse, a combination of computed data and information from structurally similar molecules provides a reliable profile.

| Property | Value | Source |

| Molecular Weight | 181.23 g/mol | PubChem[1] |

| Appearance | Expected to be a white crystalline solid | Inferred from analogs[2] |

| Monoisotopic Mass | 181.110278721 Da | PubChem[1] |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donors | 3 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Topological Polar Surface Area | 55.5 Ų | PubChem[1] |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from analogs[3][4] |

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three primary functional groups:

-

Primary Amine (-NH₂): This group is basic and nucleophilic. It readily reacts with acids to form ammonium salts, and with electrophiles such as acyl chlorides and anhydrides to form amides. It can also undergo alkylation and participate in reductive amination reactions.

-

Primary Alcohol (-CH₂OH): The hydroxyl group is nucleophilic and can be acylated to form esters or alkylated to form ethers. It can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and oxidizing agent used.

-

4-Methoxyphenyl Group: The benzene ring is electron-rich due to the activating, ortho-para directing methoxy group (-OCH₃). It is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, primarily at the positions ortho to the methoxy group.

The presence of both an amine and an alcohol group allows for the formation of intramolecular hydrogen bonds, which can influence the compound's conformation and reactivity.

Synthesis Protocol: Reductive Amination Approach

A common and effective method for synthesizing chiral amino alcohols is the reductive amination of a chiral amino acid derivative or a related precursor. The synthesis of a stereoisomer, (2R)-2-(4-Methoxybenzylamino)-propan-1-ol, provides a well-documented protocol that can be adapted. This approach involves the formation of an imine intermediate followed by its reduction.

Experimental Workflow:

Caption: Workflow for the synthesis of an amino alcohol via reductive amination.

Detailed Methodology: [2]

-

Imine Formation: To a solution of D-alaninol (1.0 eq) in methanol, add 4-anisaldehyde (1.0 eq) with vigorous stirring. Continue to stir the mixture for 30 minutes at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.0 eq) portion-wise, ensuring the temperature remains low. After the addition is complete, remove the ice bath and allow the mixture to stir for one hour at room temperature.

-

Work-up: Carefully quench the reaction by adding water to decompose any unreacted sodium borohydride. Partition the resulting solution between water and an organic solvent such as chloroform or ethyl acetate.

-

Isolation and Purification: Separate the organic layer, wash it with brine, and dry it over an anhydrous salt like magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The final product, obtained as white crystals, can be further purified by recrystallization if necessary.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the structure and available data for the (2S)-enantiomer, the following spectral features are expected.[5]

-

¹H NMR (Proton NMR): The spectrum should display characteristic signals for the aromatic protons (typically two doublets in the 6.8-7.2 ppm range), a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and complex multiplets in the aliphatic region for the -CH₂-CH(N)-CH₂OH backbone. The protons of the amine (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets whose chemical shifts are dependent on solvent and concentration.

-

¹³C NMR (Carbon NMR): The spectrum will show distinct peaks for the aromatic carbons, with the carbon attached to the methoxy group appearing downfield. Signals for the three aliphatic carbons of the propanol backbone and a peak for the methoxy carbon (around 55 ppm) will also be present.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by broad absorption bands in the 3200-3400 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations for aromatic and aliphatic groups will appear around 2850-3100 cm⁻¹, and strong C-O stretching bands will be visible in the 1000-1250 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight. The ESI-MS in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 182.1.

Safety, Handling, and Storage

-

General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust and contact with skin, eyes, and clothing.[6][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.[6]

Conclusion and Future Directions

This compound is a valuable chiral building block with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed using standard spectroscopic techniques. For professionals in drug discovery and development, this compound serves as a key starting material for creating diverse molecular scaffolds. Further research could focus on the development of more efficient and stereoselective synthetic routes and the exploration of its applications in asymmetric catalysis and the synthesis of novel bioactive compounds.

References

-

PubChem. (n.d.). 2-Amino-3-[4-(methoxymethyl)phenyl]propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-[3-(4-methoxyphenyl)phenyl]propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-methoxyphenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). (2S)-2-amino-3-(4-methoxyphenyl)-1-propanol. Wiley. Retrieved from [Link]

-

Chemical Synthesis Database. (2024). 2-amino-3-(4-methoxyphenyl)-1-propanol. Retrieved from [Link]

-

ChemBK. (2024, April 9). L-4-Methoxyphenylalanine. Retrieved from [Link]

- Senthilkumar, P., et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from Baylis-Hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180.

Sources

- 1. This compound | C10H15NO2 | CID 14412118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Methoxy-L-phenylalanine | 6230-11-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. spectrabase.com [spectrabase.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

A Comprehensive Technical Guide to 2-Amino-3-(4-methoxyphenyl)propan-1-ol

Executive Summary

This technical guide provides an in-depth analysis of 2-Amino-3-(4-methoxyphenyl)propan-1-ol, a chiral amino alcohol derived from the non-proteinogenic amino acid O-methyl-tyrosine. This document details its molecular structure, systematic nomenclature, and key physicochemical properties. A robust and validated synthetic protocol for its preparation via the reduction of O-Methyl-DL-Tyrosine is presented, including a discussion on the rationale for reagent selection and purification strategies. Furthermore, this guide explores the compound's significance as a valuable chiral building block in medicinal chemistry, particularly within the context of phenylpropanolamine scaffolds and prodrug development. Concluding with essential safety, handling, and storage protocols, this document serves as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities.

Molecular Identification and Physicochemical Properties

IUPAC Nomenclature and Structural Analysis

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: this compound[1].

The structure consists of a three-carbon propane backbone. Key functional groups are:

-

A primary alcohol (-CH₂OH) at position C1.

-

A primary amine (-NH₂) at position C2.

-

A 4-methoxyphenyl substituent attached to C3.

This arrangement classifies the molecule as a substituted phenylpropanolamine, a structural motif present in numerous pharmacologically active agents. The core structure is also identifiable as O-methyl-tyrosinol, the alcohol analog of O-methyl-tyrosine[1].

Caption: 2D Structure of this compound.

Stereochemistry

A critical feature of this molecule is the presence of a stereogenic center at the C2 position, where the amino group is attached. Consequently, the compound can exist as a pair of enantiomers, (S)-2-amino-3-(4-methoxyphenyl)propan-1-ol and (R)-2-amino-3-(4-methoxyphenyl)propan-1-ol, or as a racemic mixture. The specific stereoisomer is crucial in drug development, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. For instance, the PubChem database lists entries for the (2R)-enantiomer, highlighting its relevance[2]. The synthesis protocol outlined in this guide utilizes a racemic starting material, which will yield a racemic product. Enantioselective synthesis or chiral resolution would be required to isolate a single enantiomer.

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties, which are instrumental in predicting the molecule's behavior in biological systems, such as absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | PubChem[1][3] |

| Molecular Weight | 181.23 g/mol | PubChem[1][3] |

| Monoisotopic Mass | 181.110278721 Da | PubChem[1] |

| XLogP3 | 0.7 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 55.5 Ų | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

-

Interpretation for Drug Development: The low XLogP3 value suggests good hydrophilicity. The TPSA is below the 140 Ų threshold often associated with good oral bioavailability. The number of hydrogen bond donors and acceptors aligns with Lipinski's Rule of Five, indicating favorable drug-like properties.

Synthesis and Purification

The synthesis of amino alcohols is a well-established transformation in organic chemistry. The most direct and efficient pathway to this compound is the reduction of the corresponding amino acid, O-Methyl-DL-Tyrosine.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule to identify a readily available starting material. The primary alcohol can be formed from the reduction of a carboxylic acid. This leads directly back to O-Methyl-DL-Tyrosine, a commercially available derivative of tyrosine.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol: Reduction of O-Methyl-DL-Tyrosine

This protocol describes the reduction of the carboxylic acid moiety of O-Methyl-DL-Tyrosine using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.

Materials:

-

O-Methyl-DL-Tyrosine

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether or Ethyl Acetate

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with Lithium Aluminum Hydride (4.0 equivalents) suspended in anhydrous THF under a nitrogen atmosphere.

-

Causality: Anhydrous conditions and an inert atmosphere are critical as LiAlH₄ reacts violently with water and atmospheric moisture. THF is the preferred solvent due to its ability to dissolve the LiAlH₄ complex and its suitable boiling point for reflux.

-

-

Addition of Starting Material: O-Methyl-DL-Tyrosine (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Causality: The slow, cooled addition is a crucial safety measure to control the highly exothermic reaction between the acidic proton of the carboxylic acid and the hydride, which produces hydrogen gas.

-

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating to reflux ensures the reaction goes to completion. TLC is used to confirm the consumption of the starting material.

-

-

Work-up and Quenching (Fieser method): The flask is cooled to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

-

Causality: This specific quenching procedure is a trusted method that precipitates the aluminum salts as a granular solid, which is easily filtered. It is a much safer and more efficient alternative to quenching with acid, which would generate large volumes of hydrogen gas. This self-validating step ensures a manageable and safe work-up.

-

-

Extraction: The resulting slurry is stirred for 30 minutes, then the solids are removed by filtration through a pad of Celite. The filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are collected.

-

Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product can be purified by either recrystallization or column chromatography on silica gel.

-

Purification: Column chromatography using a mobile phase gradient of dichloromethane/methanol is typically effective for separating the polar amino alcohol from non-polar impurities.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected signals would include aromatic protons, a methoxy singlet, and characteristic shifts for the CH-NH₂, CH₂-OH, and benzylic CH₂ protons.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z = 182.1 for [M+H]⁺).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H and N-H stretches (~3300-3400 cm⁻¹) and C-O stretches (~1050-1150 cm⁻¹).

-

Relevance in Drug Discovery and Development

The Phenylpropanolamine Scaffold as a Privileged Structure

The core structure of this compound belongs to the phenylpropanolamine class. This scaffold is considered a "privileged structure" in medicinal chemistry because it can bind to a variety of biological targets, often with high affinity. Modifications to the aromatic ring, the alkyl chain, and the amino group can produce a wide array of compounds with diverse pharmacological activities, including use as sympathomimetic agents, antidepressants, and anorectics.

Potential as a Chiral Building Block

As a chiral molecule, enantiomerically pure forms of this compound are highly valuable synthons. The primary amine and primary alcohol provide two distinct points for chemical modification, allowing for its incorporation into more complex molecules. It can be used in the synthesis of chiral ligands, catalysts, and as a key intermediate for asymmetric drug synthesis.

Application in Prodrug Strategies

The development of prodrugs is a key strategy to overcome undesirable pharmaceutical properties of active drug molecules, such as poor bioavailability[4]. Amino acids and their derivatives are excellent candidates for use as promoieties because they can leverage endogenous amino acid transporters to improve absorption[4]. The amino and hydroxyl groups of this compound can be esterified or amidated with a parent drug, potentially improving its solubility, permeability, and targeted delivery.

Safety, Handling, and Storage

Hazard Assessment

-

Potential Hazards: Assumed to be corrosive or irritating to the skin, eyes, and respiratory tract. May be harmful if swallowed[5].

-

Incompatibilities: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides[5].

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[6].

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention[5]. If inhaled, move to fresh air. If ingested, rinse mouth with water and do not induce vomiting[6].

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Stability: Stable under recommended storage conditions.

Conclusion

This compound is a compound of significant interest due to its drug-like physicochemical properties and its versatile phenylpropanolamine scaffold. The synthetic route via reduction of O-Methyl-DL-Tyrosine is efficient and relies on well-understood, reliable chemical transformations. Its value as a chiral building block and its potential application in prodrug design make it a compelling molecule for further investigation by researchers in medicinal chemistry and drug development. Adherence to rigorous safety protocols is essential when handling this and structurally related compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-3-[4-(methoxymethyl)phenyl]propan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-3-[3-(4-methoxyphenyl)phenyl]propan-1-ol. National Center for Biotechnology Information. [Link]

-

Chemical Synthesis Database. 2-amino-3-(4-methoxyphenyl)-1-propanol. [Link]

-

PubChem. 2-Amino-1-(4-methoxyphenyl)propan-1-ol. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 2-amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol. [Link]

-

SpectraBase. 2-Amino-3-methoxy-1-phenyl-1-propanol. [Link]

-

Rasayan Journal of Chemistry. Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives... [Link]

-

PubChemLite. (2r)-2-amino-3-(4-methoxyphenyl)propan-1-ol. [Link]

-

Chemsrc. 2-Amino-2-(4-fluoro-3-methoxyphenyl)propan-1-ol. [Link]

-

ResearchGate. 2‐Amino‐3‐(1‐(4‐(4‐(2‐methoxyphenyl) piperazine‐1‐yl)butyl)‐1. [Link]

-

DC Fine Chemicals. Organic synthesis. [Link]

-

National Center for Biotechnology Information. Amino Acids in the Development of Prodrugs. [Link]

Sources

- 1. This compound | C10H15NO2 | CID 14412118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - (2r)-2-amino-3-(4-methoxyphenyl)propan-1-ol (C10H15NO2) [pubchemlite.lcsb.uni.lu]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

In-Depth Technical Guide: The Biological Versatility of 2-Amino-3-(4-methoxyphenyl)propan-1-ol and Its Derivatives

Foreword for the Research Professional

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with diverse biological activities is paramount. This technical guide delves into the pharmacological potential of 2-Amino-3-(4-methoxyphenyl)propan-1-ol and its structurally related derivatives. While the parent compound serves as a foundational structure, its derivatives have emerged as a promising class of molecules exhibiting a wide spectrum of biological effects, including antioxidant, anticancer, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols associated with these compounds. Our objective is to furnish a scientifically rigorous resource that not only summarizes the current state of knowledge but also inspires further investigation into this versatile chemical family.

The Core Scaffold: this compound

This compound, also known as O-methyl-DL-tyrosinol, is a derivative of the amino acid tyrosine.[1] Its structure, characterized by a p-methoxyphenyl group attached to an aminopropanol backbone, provides a versatile template for chemical modification. While extensive biological data on the parent compound itself is limited in publicly available literature, its structural analogs have been the subject of significant research. The presence of the amino and hydroxyl groups offers reactive sites for the synthesis of a diverse library of derivatives, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound and its derivatives often begins with readily available starting materials such as 4-anisaldehyde or D-alaninol.[2] A common synthetic route involves the reductive amination of 4-anisaldehyde with an appropriate amino alcohol, followed by reduction of the resulting imine.[2]

The biological activity of these compounds is intricately linked to their molecular structure. Key SAR insights include:

-

Derivatization of the Amino Group: Acylation or substitution of the amino group has been shown to be a fruitful strategy for enhancing biological activity. For instance, the synthesis of hydrazide derivatives has yielded compounds with significant antioxidant and anticancer properties.[3]

-

Modification of the Hydroxyl Group: Esterification or etherification of the primary alcohol can modulate the lipophilicity and, consequently, the cell permeability of the compounds.

-

Substitution on the Phenyl Ring: The methoxy group on the phenyl ring is a critical feature. Its electron-donating nature can influence the overall electronic properties of the molecule. Further substitution on the phenyl ring can lead to significant changes in biological activity. For example, the introduction of halogen atoms on the phenyl ring of related chalcone derivatives has been shown to enhance their antimicrobial and anticancer activities.

Unraveling the Mechanisms of Action: A Multifaceted Approach

The derivatives of this compound exert their biological effects through a variety of mechanisms, often targeting multiple cellular pathways.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Several derivatives, particularly those incorporating heterocyclic moieties like 1,2,4-triazoles, have demonstrated potent antioxidant activity, in some cases exceeding that of the well-known antioxidant ascorbic acid.[3] The proposed mechanism involves the donation of a hydrogen atom from the molecule to neutralize free radicals, thereby terminating the oxidative chain reaction. The methoxyphenyl group plays a crucial role in stabilizing the resulting radical through resonance.

Some derivatives disrupt the formation of the mitotic spindle by inhibiting the polymerization of tubulin, a key component of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens. While the exact mechanisms are still under investigation, it is hypothesized that these compounds may disrupt the microbial cell membrane or interfere with essential metabolic pathways. For instance, some chalcone derivatives are thought to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.

Key Experimental Protocols

The evaluation of the biological activity of these compounds relies on a suite of well-established in vitro assays.

Synthesis of 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives

This protocol describes a general method for the synthesis of hydrazide derivatives, which have shown significant antioxidant and anticancer activities. [3] Materials:

-

3-[(4-Methoxyphenyl)amino]propanehydrazide

-

Appropriate isocyanate or isothiocyanate

-

Methanol

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Dissolve 3-[(4-methoxyphenyl)amino]propanehydrazide in methanol.

-

Add the corresponding isocyanate or isothiocyanate to the solution.

-

Reflux the reaction mixture for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate.

-

Recrystallize the crude product from a DMF/water mixture to obtain the pure derivative.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a standard method for evaluating the antioxidant potential of a compound. [3] Materials:

-

Test compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in ethanol

-

Ethanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in ethanol.

-

Add the DPPH solution to each well of the microplate.

-

Add the test compound solutions to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [3] Materials:

-

Cancer cell line (e.g., U-87 glioblastoma, MDA-MB-231 breast cancer)

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the cell viability and determine the IC50 value.

Summary of Biological Activities

The following tables summarize the reported biological activities of various derivatives of this compound.

Table 1: Antioxidant Activity of Selected Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH | 1.37 times higher than ascorbic acid | [3] |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | DPPH | 1.35 times higher than ascorbic acid | [3] |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | DPPH | 1.13 times higher than ascorbic acid | [3] |

Table 2: Anticancer Activity of Selected Derivatives

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Most active in the series | [3] |

| Methoxy amino chalcone derivatives | T47D (Breast Cancer) | IC50 5.28 µg/mL (for compound 7) |

Table 3: Antimicrobial Activity of Selected Derivatives

| Compound/Derivative | Microorganism | MIC Value | Reference |

| Methoxy amino chalcone derivatives | E. coli, S. aureus, C. albicans | Good, wide spectrum | |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Multidrug-resistant bacteria and fungi | Structure-dependent |

Future Directions and Perspectives

The diverse biological activities of this compound derivatives underscore their potential as a valuable scaffold in drug discovery. Future research should focus on several key areas:

-

Elucidation of the Biological Activity of the Parent Compound: A thorough investigation into the pharmacological properties of this compound is warranted to establish a baseline for comparison with its derivatives.

-

In-depth Mechanistic Studies: Further research is needed to fully elucidate the molecular mechanisms underlying the observed biological activities. This includes identifying specific protein targets and mapping out the signaling pathways involved.

-

Expansion of the Derivative Library: The synthesis and screening of a wider range of derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to in vivo animal models to evaluate their efficacy and safety in a more complex biological system.

References

- (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis. (n.d.). ChemicalBook.

- Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. (n.d.). Der Pharma Chemica.

- Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. (2016). Journal of Chemical and Pharmaceutical Research.

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). Molecules, 25(13), 2980.

- This compound. (n.d.). PubChem.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). Molecules.

- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (n.d.). Journal of the Chilean Chemical Society.

- Antioxidant Activity of Natural Phenols and Derived Hydroxyl

- Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (2024). Journal of Medicinal and Chemical Sciences.

- 2-amino-3-(4-methoxyphenyl)-1-propanol. (n.d.). Chemical Synthesis Database.

- Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. (n.d.). Molecules.

- Synthesis of 3-((4-Hydroxyphenyl)amino)

- (PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. (n.d.).

- Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. (2021). One Health & Risk Management.

- Biological activities of essential oils: A mini-review. (n.d.). SciSpace.

- Biological activities of essential oils -A review. (2020). International Journal of Pharmaceutical Sciences and Research.

- para-Methoxyamphetamine. (n.d.). In Wikipedia.

Sources

The Therapeutic Landscape of Substituted Amino Propanols: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the chemical architecture, mechanisms of action, and diverse therapeutic applications of substituted amino propanols. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational knowledge with actionable insights to inform and inspire future discovery.

Introduction: The Versatile Scaffold of Substituted Amino Propanols

The substituted amino propanol backbone is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its structural simplicity, characterized by a three-carbon chain with hydroxyl and amino functionalities, belies its remarkable versatility. The strategic placement and nature of substituents on this core structure give rise to compounds with finely tuned pharmacological activities, capable of interacting with a diverse range of biological targets. This guide will delve into the key therapeutic areas where these compounds have made a significant impact, including cardiovascular medicine, neuroscience, and infectious diseases.

Cardiovascular Applications: The Enduring Legacy of β-Adrenergic Receptor Antagonists

Perhaps the most well-known application of substituted amino propanols is in the realm of cardiovascular medicine, specifically as β-adrenergic receptor antagonists, or beta-blockers. Propranolol, a prototypical aryloxypropanolamine, revolutionized the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[1][2]

Mechanism of Action: Modulating the Sympathetic Nervous System

Beta-blockers competitively antagonize the binding of catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. In the heart, which predominantly expresses β1 receptors, this antagonism leads to a cascade of intracellular events that ultimately reduce cardiac workload.[3]

The binding of a β-agonist to its G-protein coupled receptor (GPCR) activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[4] Elevated cAMP activates protein kinase A (PKA), leading to the phosphorylation of L-type calcium channels and an influx of calcium ions. This results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[3] Beta-blockers interrupt this signaling pathway, thereby mitigating the effects of sympathetic stimulation on the heart.[4]

Below is a diagram illustrating the β-adrenergic signaling pathway and the inhibitory action of a beta-blocker like propranolol.

Caption: β-Adrenergic signaling and propranolol's mechanism of action.

Structure-Activity Relationships (SAR)

The structure-activity relationship of aryloxypropanolamines is well-established. Key features for potent β-blockade include:

-

Aromatic Ring: Essential for binding to the receptor. Substituents on the ring influence selectivity for β1 vs. β2 receptors.

-

Oxymethylene Bridge (-O-CH2-): This linker between the aromatic ring and the propanolamine side chain is characteristic of the more potent aryloxypropanolamine class of beta-blockers.[5]

-

Secondary Amine: A bulky alkyl substituent on the nitrogen, such as an isopropyl or tert-butyl group, is crucial for antagonist activity.

-

Hydroxyl Group on the Propanol Chain: This group is critical for hydrogen bonding interactions within the receptor binding pocket.

Quantitative Data for Selected Beta-Blockers

| Compound | Receptor Target(s) | Ki (nM) | IC50 (µM) |

| Propranolol | β1, β2 (non-selective) | 2.4 (β1), 2.5 (β2)[6] | Varies by assay[7][8] |

| Atenolol | β1 (cardioselective) | - | Varies by assay[7] |

| Metoprolol | β1 (cardioselective) | - | - |

Note: Ki and IC50 values can vary depending on the specific assay conditions.

Neuropsychiatric Applications: Targeting Monoamine Reuptake

Substituted amino propanols have also emerged as crucial scaffolds in the development of antidepressants, most notably selective serotonin reuptake inhibitors (SSRIs). Fluoxetine, a prominent example, features a 3-amino-1-phenyl-1-propanol core structure.

Mechanism of Action: Enhancing Serotonergic Neurotransmission

SSRIs, including fluoxetine, function by blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[9] This inhibition leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[10] This enhanced signaling is believed to be a key factor in the therapeutic effects of SSRIs in treating depression and other mood disorders.

The following diagram illustrates the mechanism of action of an SSRI at a serotonergic synapse.

Sources

- 1. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 4. picmonic.com [picmonic.com]

- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

- 6. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of new antifungal agents: synthesis and evaluation of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. Selective Serotonin Re-Uptake Inhibitors (SSRIs) - Neurotorium [neurotorium.org]

A Comprehensive Technical Guide to 2-Amino-3-(4-methoxyphenyl)propan-1-ol (O-Methyl-DL-tyrosinol)

CAS Number: 176035-15-7

Authored by a Senior Application Scientist

Introduction: 2-Amino-3-(4-methoxyphenyl)propan-1-ol, also known as O-Methyl-DL-tyrosinol, is a derivative of the amino acid tyrosine. Its structure, featuring a primary alcohol, a primary amine, and a methoxy-substituted benzene ring, makes it a compound of interest in medicinal chemistry and drug development. This guide provides an in-depth technical overview of its properties, synthesis, characterization, and potential biological significance, tailored for researchers and professionals in the field. While direct biological data on this specific racemic compound is limited, this document will explore the activities of its parent and chiral counterparts to illuminate its potential applications and guide future research.

Physicochemical and Structural Information

| Property | Value | Source |

| CAS Number | 176035-15-7 | [1] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | O-Methyl-DL-tyrosinol, Benzenepropanol, β-amino-4-methoxy- | [1] |

| SMILES | COC1=CC=C(C=C1)CC(CO)N | [1] |

| InChIKey | GVLHBFBFUSPHJO-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis involves a multi-step process:

-

Protection of the amino group of DL-tyrosine to prevent its interference in subsequent reactions.

-

Esterification of the carboxylic acid to facilitate the final reduction step.

-

Methylation of the phenolic hydroxyl group using a suitable methylating agent.

-

Reduction of the ester to the primary alcohol.

-

Deprotection of the amino group to yield the final product.

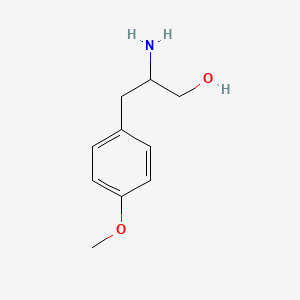

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative example and may require optimization.

Step 1: N-Protection of DL-Tyrosine

-

Dissolve DL-Tyrosine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium bicarbonate, to the solution.

-

Slowly add a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O) for Boc-protection, while stirring at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the N-Boc-DL-tyrosine into an organic solvent. Dry and concentrate to obtain the product.

Step 2: Esterification

-

Dissolve the N-Boc-DL-tyrosine in methanol.

-

Cool the solution in an ice bath and slowly add thionyl chloride.[1]

-

Allow the reaction to warm to room temperature and then reflux for several hours.

-

Remove the solvent under reduced pressure to obtain the crude N-Boc-DL-tyrosine methyl ester.

Step 3: O-Methylation

-

Dissolve the N-Boc-DL-tyrosine methyl ester in an anhydrous polar aprotic solvent like DMF.

-

Add a base such as potassium carbonate.

-

Add a methylating agent, for instance, methyl iodide, and stir at room temperature.[3]

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with water and extract the product into an organic solvent. Purify by column chromatography.

Step 4: Reduction of the Ester

-

Dissolve the purified N-Boc-O-methyl-DL-tyrosine methyl ester in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Cool the solution to 0°C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a Lewis acid.

-

Stir the reaction at low temperature and then allow it to warm to room temperature.

-

Carefully quench the reaction with water and a basic solution (e.g., NaOH).

-

Filter the resulting salts and extract the product from the filtrate. Dry and concentrate the organic layer.

Step 5: N-Deprotection

-

Dissolve the N-Boc protected alcohol in a suitable solvent like dichloromethane (DCM) or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

The final product can be isolated as a salt or neutralized to obtain the free base, which can be further purified by recrystallization or chromatography.

Analytical Characterization

Characterization of the final compound is crucial to confirm its identity and purity. Based on data available for the (S)-enantiomer from SpectraBase, the following spectral properties are expected for the racemic mixture.[5]

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons (two doublets, ~6.8 and ~7.1 ppm), the aliphatic backbone protons, and the protons of the amino and hydroxyl groups. |

| ¹³C NMR | Peaks for the methoxy carbon (~55 ppm), aromatic carbons (in the range of 114-158 ppm), and the aliphatic carbons of the propanol backbone. |

| FTIR | Characteristic absorptions for O-H and N-H stretching (broad band, 3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic, 2800-3100 cm⁻¹), and C-O stretching (~1250 cm⁻¹ for the aryl ether). |

| Mass Spec (GC-MS) | A molecular ion peak corresponding to the molecular weight (181.23 g/mol ) and characteristic fragmentation patterns. |

Potential Biological Activity and Applications in Drug Development

While direct biological studies on this compound are scarce, its structural similarity to O-methylated tyrosine derivatives suggests potential interactions with biological systems, particularly in the context of catecholamine biosynthesis.[6]

Inhibition of Tyrosine Hydroxylase: A Plausible Mechanism

The primary known biological activity of O-methylated tyrosine analogs is the inhibition of tyrosine hydroxylase. This enzyme is the rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.

Caption: The catecholamine biosynthesis pathway and the potential inhibitory action of this compound.

By acting as a competitive inhibitor of tyrosine hydroxylase, this compound could potentially modulate the levels of these crucial neurotransmitters. Such modulation is a therapeutic strategy for various conditions, including hypertension, certain psychiatric disorders, and some forms of cancer.

It is crucial to note that the stereochemistry of such inhibitors can significantly impact their activity. For instance, some studies suggest that the D-enantiomer of O-methyl-tyrosine may be less active than the L-enantiomer due to the stereospecificity of the tyrosine hydroxylase active site.[7] The biological activity of the racemic mixture (DL-form) would be a composite of the activities of the individual enantiomers.

Potential Therapeutic Applications and Research Directions

Given its potential as a tyrosine hydroxylase inhibitor, this compound could be a valuable tool for:

-

Neuroscience Research: As a pharmacological probe to study the effects of catecholamine depletion in various experimental models.

-

Drug Discovery Lead: As a starting point for the development of novel therapeutics targeting catecholamine-dependent pathways. Further medicinal chemistry efforts could optimize its potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Chiral Synthesis and Separation: Synthesizing the individual enantiomers and evaluating their biological activity separately.

-

In Vitro Enzyme Inhibition Assays: Quantifying the inhibitory potency (e.g., IC₅₀) of the racemic mixture and individual enantiomers against tyrosine hydroxylase.

-

Cell-based and In Vivo Studies: Assessing the effects of the compound on catecholamine levels and downstream physiological processes in relevant cell and animal models.

Experimental Protocol: In Vitro Tyrosine Hydroxylase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of this compound on tyrosine hydroxylase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against tyrosine hydroxylase.

Materials:

-

Purified tyrosine hydroxylase enzyme

-

L-Tyrosine (substrate)

-

6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

-

Catalase

-

Buffer solution (e.g., MES or HEPES)

-

Test compound (this compound)

-

Positive control inhibitor (e.g., α-methyl-p-tyrosine)

-

Detection reagent (e.g., for quantifying L-DOPA production via HPLC or a colorimetric method)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).

-

In a microplate, set up reaction wells containing the buffer, catalase, and BH₄.

-

Add varying concentrations of the test compound or the positive control to the respective wells. Include a vehicle control (no inhibitor).

-

Initiate the reaction by adding L-tyrosine and the tyrosine hydroxylase enzyme.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Quantify the amount of L-DOPA produced in each well using a suitable analytical method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound (CAS: 176035-15-7) is a tyrosine derivative with potential for further investigation in drug discovery and chemical biology. While its synthesis and biological activity are not extensively documented in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related analogs. The proposed synthetic route offers a clear path to obtaining this compound for research purposes. Its potential role as a tyrosine hydroxylase inhibitor presents an exciting avenue for exploration in neuroscience and therapeutic development. Further empirical studies are essential to fully elucidate the pharmacological profile of this promising molecule.

References

-

SpectraBase. (n.d.). (2S)-2-amino-3-(4-methoxyphenyl)-1-propanol. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-3-methoxy-1-phenyl-1-propanol. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of O-methyl-L-tyrosine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tyrosine homologues and O-methyl derivatives. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 2-amino-3-(4-methoxyphenyl)-1-propanol. Retrieved from [Link]

- Senthilkumar, P., et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180.

-

PubChem. (n.d.). O-Methyl-L-Tyrosine. Retrieved from [Link]

-

PubChem. (n.d.). O-Methyl-D-tyrosine. Retrieved from [Link]

- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.

- Hawezy, H. J. S., et al. (2020). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal, 5(4), 336-344.

-

SpectraBase. (n.d.). L-2-amino-1-propanol. Retrieved from [Link]

- Google Patents. (2011).

-

MDPI. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-[Benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanone. Retrieved from [Link]

- Bayer CropScience AG. (2010).

- Justia Patents. (2008). Enantiomerically enriched 2-butanol.

- Google Patents. (n.d.). US3413207A - Process for the manufacture of 2, 2, 3, 3-tetrachlorobutane.

- Google Patents. (n.d.).

Sources

The Discovery and Scientific Background of Methoxyphenyl Amino Alcohols: A Technical Guide for Researchers

A comprehensive overview of the synthesis, pharmacology, and structure-activity relationships of a significant class of sympathomimetic agents.

Introduction

Methoxyphenyl amino alcohols represent a class of synthetic compounds that have played a notable role in pharmacology, primarily as sympathomimetic agents. Characterized by a core structure of a phenethylamine or a related scaffold bearing one or more methoxy substituents on the phenyl ring and an amino alcohol side chain, these molecules have been instrumental in the study of adrenergic receptors. This technical guide provides an in-depth exploration of the discovery, synthesis, pharmacology, and structure-activity relationships (SAR) of these compounds, with a particular focus on the archetypal member of this class, methoxamine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological aspects of these intriguing molecules.

Historical Context and the Discovery of Methoxamine

The journey into the therapeutic applications of methoxyphenyl amino alcohols began in the mid-20th century, a period of intense research into sympathomimetic amines. Methoxamine, chemically known as 2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol, was synthesized by 1944 and was being marketed in the United States by 1949.[1] It was developed by Burroughs Wellcome and introduced to the market under brand names such as Vasoxyl and Vasoxine.[2]

The primary clinical application of methoxamine was as a potent vasopressor for the treatment of acute hypotension, particularly in the context of spinal anesthesia.[2] Its ability to raise blood pressure without direct stimulation of the heart made it a valuable tool in specific clinical scenarios. However, with the advent of newer agents with more favorable pharmacokinetic and pharmacodynamic profiles, the use of methoxamine has largely been discontinued in many countries, including the United States and the United Kingdom.[1]

Pharmacology and Mechanism of Action

Methoxyphenyl amino alcohols, exemplified by methoxamine, primarily exert their effects through interaction with adrenergic receptors.

Mechanism of Action

Methoxamine is a selective and direct-acting α1-adrenergic receptor agonist.[1] The activation of these G-protein coupled receptors, located on the smooth muscle cells of blood vessels, initiates a signaling cascade. This cascade involves the activation of phospholipase C, leading to an increase in intracellular calcium levels. The elevated calcium concentration triggers the contraction of vascular smooth muscle, resulting in vasoconstriction. This peripheral vasoconstriction increases systemic vascular resistance, which in turn elevates both systolic and diastolic blood pressure.[3]

A key feature of methoxamine's pharmacological profile is its lack of significant β-adrenergic activity. This selectivity distinguishes it from other sympathomimetics like epinephrine, which stimulate both α and β receptors. The absence of β-adrenergic stimulation means that methoxamine does not directly increase heart rate or cardiac contractility. In fact, the rise in blood pressure induced by methoxamine often leads to a reflex bradycardia, a slowing of the heart rate mediated by the baroreceptor reflex.[2]

Signaling Pathway of Methoxamine

Caption: Signaling cascade initiated by methoxamine binding to the α1-adrenergic receptor.

Synthetic Methodologies

The synthesis of methoxyphenyl amino alcohols can be achieved through various routes. The following is a generalized, multi-step synthetic protocol for a compound like methoxamine, compiled from several patented methods.

Representative Synthetic Workflow

Caption: A generalized synthetic workflow for methoxyphenyl amino alcohols.

Detailed Experimental Protocol: Synthesis of Methoxamine Hydrochloride

This protocol is a representative example and may require optimization.

Step 1: Friedel-Crafts Acylation of Anisole

-

To a stirred solution of anisole and a suitable organic solvent (e.g., dichloromethane) in a reaction vessel equipped with a dropping funnel and a reflux condenser, add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0-5 °C.

-

Slowly add 2-halopropionyl chloride (e.g., 2-chloropropionyl chloride) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methoxyphenyl propiophenone intermediate. Purify by recrystallization or column chromatography.

Step 2: Ammonolysis of the α-Haloketone

-

Dissolve the purified methoxyphenyl propiophenone in an appropriate solvent (e.g., ethanol) in a pressure vessel.

-

Cool the solution and saturate with ammonia gas, or add a solution of ammonia in the solvent.

-

Seal the vessel and heat to the desired temperature (e.g., 80-100 °C) for several hours.

-

After cooling, vent the excess ammonia and concentrate the reaction mixture under reduced pressure.

-

Take up the residue in a suitable solvent and wash with water to remove ammonium salts. Dry the organic layer and concentrate to yield the crude ketoamine intermediate.

Step 3: Reduction of the Ketoamine

-

Dissolve the crude ketoamine in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, for example, sodium borohydride, in portions at a low temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

-

Carefully add water to quench the excess reducing agent.

-

Remove the solvent under reduced pressure and extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methoxyphenyl amino alcohol.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude amino alcohol in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent until the precipitation is complete.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the methoxamine hydrochloride as a crystalline solid.

Structure-Activity Relationships (SAR)

The biological activity of methoxyphenyl amino alcohols is highly dependent on their molecular structure. Key structural features that influence their affinity and efficacy at adrenergic receptors include:

-

The Methoxyphenyl Group: The presence and position of the methoxy group(s) on the phenyl ring are critical for activity. For methoxamine, the 2,5-dimethoxy substitution pattern is important for its α1-adrenergic agonist activity. The addition of a 4-methoxy group to α-PVP has been shown to decrease affinity and potency at monoamine transporters.[4]

-

The Amino Alcohol Side Chain: The hydroxyl group on the benzylic carbon is crucial for direct α1-adrenergic activity in open-chain compounds like methoxamine.[5] The stereochemistry of this chiral center also plays a significant role in receptor binding and activation.

-

Substituents on the Amino Group: N-alkylation can modulate the activity and selectivity of these compounds.

-

The α-Methyl Group: The methyl group on the carbon adjacent to the amino group, as seen in the propanolamine side chain of methoxamine, can influence metabolic stability and receptor interaction.

Interestingly, modifications to the basic methoxamine structure can lead to unexpected changes in pharmacology. For instance, the synthesis of duplicated analogs of methoxamine, where two methoxamine-like units are connected by a polymethylene spacer, resulted in compounds devoid of α-stimulating activity but possessing marked β-adrenergic agonistic effects.[3] This highlights the sensitivity of the adrenergic receptors to the overall molecular architecture.

Characterization of Methoxyphenyl Amino Alcohols

The structural elucidation and confirmation of synthesized methoxyphenyl amino alcohols are typically performed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the range of 6.5-7.5 ppm. - Methoxy protons as a singlet around 3.8 ppm. - Protons on the carbon bearing the hydroxyl group (benzylic proton) around 4.5-5.0 ppm. - Protons on the carbon bearing the amino group and the α-methyl protons at higher field. |

| ¹³C NMR | - Aromatic carbons between 110-160 ppm. - Methoxy carbon around 55 ppm. - Carbon bearing the hydroxyl group around 70-80 ppm. - Carbon bearing the amino group and the α-methyl carbon at higher field. |

| IR Spectroscopy | - A broad O-H stretching band around 3200-3600 cm⁻¹. - N-H stretching bands in the same region. - C-O stretching of the methoxy group around 1250 cm⁻¹. - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including loss of water and cleavage of the C-C bond adjacent to the nitrogen. |

Conclusion

The class of methoxyphenyl amino alcohols, with methoxamine as its most prominent member, has a rich history in medicinal chemistry and pharmacology. Their development has contributed significantly to our understanding of the structure and function of adrenergic receptors. While the clinical use of early compounds like methoxamine has waned, the underlying chemical scaffold continues to be a source of inspiration for the design of new molecules with tailored pharmacological profiles. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships, as outlined in this guide, is essential for researchers aiming to explore and expand upon this fascinating area of medicinal chemistry.

References

- Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2018). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 365(3), 579–590.

- Grokipedia. (n.d.). Methoxamine.

- Perez, F., Rosell, G., Mauleon, D., & Carganico, G. (1991). Synthesis and adrenergic properties of new duplicated analogs of methoxamine. Il Farmaco, 46(10), 1155–1166.

-

Wikipedia. (2023, December 29). Methoxamine. Retrieved from [Link]

- Patsnap Synapse. (2024, June 14). What is Methoxamine Hydrochloride used for?

-

National Center for Biotechnology Information. (n.d.). 2-Amino-1-(4-methoxyphenyl)propan-1-ol. PubChem. Retrieved from [Link]

- Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Sitte, H. H. (2013). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 61(1-2), 199–210.

- Jordan, L. M., & McCrea, D. A. (1976). Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones. British Journal of Pharmacology, 57(2), 191–199.

- Kier, L. B. (1968). The conformation of 2-phenylethylamine from molecular orbital calculations. Journal of Medicinal Chemistry, 11(5), 915–919.

-

National Institute of Standards and Technology. (n.d.). 2-Amino-1-(o-methoxyphenyl)propane. NIST Chemistry WebBook. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]

- Kappe, C. O., & Dallinger, D. (2009). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 8(1), 51–63.

-

National Center for Biotechnology Information. (n.d.). Methoxamine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-(4′′-methoxyphenyl)ethylamino)-1-phenyl-1-propanol HCl (1e). Retrieved from [Link]

-

SpectraBase. (n.d.). R-Phenylethylamine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915). Retrieved from [Link]

-

ResearchGate. (n.d.). 2): FTIR spectrum of phenylethylamine. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Substituted cathinone. Retrieved from [Link]

- Gatch, M. B., Taylor, C. M., & Forster, M. J. (2013). The reinforcing effects of substituted cathinones in rats. Journal of Pharmacology and Experimental Therapeutics, 347(1), 20–29.

- Google Patents. (n.d.). Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.

-

ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Retrieved from [Link]

-

RSC Publishing. (n.d.). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3(+)-π interaction | Request PDF. Retrieved from [Link]

Sources

- 1. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 2. 2-Amino-1-(4-methoxyphenyl)propan-1-ol | C10H15NO2 | CID 46253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and adrenergic properties of new duplicated analogs of methoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-amino-2-(4-methoxyphenyl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]

2-Amino-3-(4-methoxyphenyl)propan-1-ol molecular formula and weight.

An In-Depth Technical Guide to 2-Amino-3-(4-methoxyphenyl)propan-1-ol for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, characterization, and potential applications of the amino alcohol scaffold, specifically this compound. We will delve into its fundamental physicochemical properties, plausible synthetic routes with detailed experimental considerations, and its strategic importance as a building block in modern drug discovery.

Core Molecular Profile and Physicochemical Properties

This compound is a primary amino alcohol featuring a 4-methoxyphenyl substituent. This structural motif is of significant interest in medicinal chemistry, combining the hydrogen bonding capabilities of the amino and hydroxyl groups with the pharmacokinetic influence of the methoxy-substituted aromatic ring.

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 181.23 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Monoisotopic Mass | 181.110278721 Da | [1] |

| Topological Polar Surface Area | 55.5 Ų | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

These computed properties suggest a molecule with good oral bioavailability potential, as inferred by metrics often used in drug likeness evaluation. The polar surface area and hydrogen bond counts are within ranges typically associated with favorable membrane permeability.

Retrosynthetic Analysis and Plausible Synthesis

The synthesis of chiral amino alcohols is a well-established field in organic chemistry, often pivotal for the total synthesis of natural products and pharmaceuticals. A logical and efficient approach to this compound starts from the corresponding amino acid, O-methyl-D-tyrosine (a derivative of D-tyrosine), which establishes the desired stereochemistry and carbon skeleton.

The primary transformation required is the reduction of the carboxylic acid moiety to a primary alcohol without affecting the chiral center or the aromatic ring. This is a classic transformation for which selective reducing agents are well-documented.

Synthetic Workflow Diagram

Caption: Synthetic pathway from O-Methyl-D-Tyrosine to the target amino alcohol.

Expert Rationale for Reagent Selection

The choice of Lithium Aluminum Hydride (LiAlH₄) is deliberate. It is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. While other reagents like borane complexes (e.g., BH₃·THF) can also achieve this, LiAlH₄ is often highly efficient for this transformation. The use of an anhydrous solvent like Tetrahydrofuran (THF) is critical, as LiAlH₄ reacts violently with water. The subsequent aqueous workup is designed to quench excess reagent and hydrolyze the intermediate aluminum alkoxide complex to liberate the final alcohol product.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative and should be adapted and optimized under appropriate laboratory safety protocols.

-

Preparation: A 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (150 mL). The suspension is cooled to 0°C in an ice bath.

-

Addition of Substrate: O-Methyl-D-Tyrosine (1.0 eq.) is dissolved in anhydrous THF (100 mL) and added dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: The flask is cooled back to 0°C, and the reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

Isolation: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with additional THF.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Strategic Importance in Drug Discovery

The 2-amino-3-aryl-propan-1-ol scaffold is a privileged structure in medicinal chemistry. Its value stems from its ability to present key pharmacophoric features—a hydrogen bond donor (amine), another hydrogen bond donor/acceptor (alcohol), and a tunable lipophilic/aromatic region—in a well-defined three-dimensional space.

Role as a Chiral Building Block

This compound is an excellent starting point for synthesizing more complex molecules. The primary amine and hydroxyl groups offer orthogonal handles for chemical modification, allowing for the construction of diverse compound libraries for screening. For instance, the amine can be acylated, alkylated, or used in reductive amination, while the alcohol can be esterified or etherified.

Potential Therapeutic Applications Logic

Caption: Logical flow from the core scaffold to potential therapeutic applications.

Application in Prodrug Development

As highlighted in a review on amino acids in prodrug development, functional groups like primary alcohols and amines are ideal for modification to enhance drug properties.[4] For example, esterifying the primary alcohol of our title compound with an amino acid, such as L-valine, could create a prodrug. This L-valyl ester could then be a substrate for peptide transporters like PEPT1, which are highly expressed in the intestine, thereby significantly increasing the oral bioavailability of the parent molecule.[4] This strategy has been successfully employed for antiviral drugs like acyclovir (to give valacyclovir) to overcome poor absorption.[4]

Conclusion

This compound represents more than just a chemical entity; it is a versatile platform for innovation in drug development. Its well-defined physicochemical properties, accessible synthesis from chiral precursors, and strategically positioned functional groups make it a valuable building block for medicinal chemists. Understanding its synthesis and potential for derivatization, particularly in the context of prodrug strategies, empowers researchers to rationally design and develop next-generation therapeutics with improved pharmacological profiles.

References

-

PubChem. this compound | C10H15NO2 | CID 14412118. Available from: [Link]

-